molecular formula C32H48O6 B12677489 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate CAS No. 85068-43-5

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate

Cat. No.: B12677489
CAS No.: 85068-43-5
M. Wt: 528.7 g/mol
InChI Key: ODTBRLYUJAOLAZ-RXBLAQSTSA-N
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Description

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate is a synthetic derivative of hydrocortisone, a corticosteroid hormone. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is used in various medical and scientific applications due to its ability to modulate the immune response and reduce inflammation.

Preparation Methods

The synthesis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate typically involves the esterification of hydrocortisone with undec-10-enoic acid. The reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial production methods involve large-scale esterification processes, where hydrocortisone is reacted with undec-10-enoic acid in the presence of suitable catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale chromatography or other separation techniques.

Chemical Reactions Analysis

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and carboxylic acids.

Scientific Research Applications

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other corticosteroid derivatives and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to inflammation, immune response, and cell signaling pathways.

    Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs, as well as in the treatment of conditions such as asthma, allergies, and autoimmune diseases.

    Industry: The compound is used in the formulation of topical creams and ointments for the treatment of skin conditions like eczema and psoriasis.

Mechanism of Action

The mechanism of action of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate involves binding to glucocorticoid receptors in the cytoplasm of target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. This leads to the inhibition of pro-inflammatory cytokines and the suppression of the immune response.

Comparison with Similar Compounds

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-undec-10-enoate is similar to other corticosteroid compounds such as:

    Hydrocortisone: The parent compound, known for its anti-inflammatory and immunosuppressive properties.

    Prednisolone: A synthetic corticosteroid with similar anti-inflammatory effects but a different pharmacokinetic profile.

    Dexamethasone: A more potent corticosteroid with a longer duration of action compared to hydrocortisone.

The uniqueness of this compound lies in its specific esterification with undec-10-enoic acid, which may confer unique pharmacokinetic properties and therapeutic benefits.

Properties

CAS No.

85068-43-5

Molecular Formula

C32H48O6

Molecular Weight

528.7 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] undec-10-enoate

InChI

InChI=1S/C32H48O6/c1-4-5-6-7-8-9-10-11-12-28(36)38-21-27(35)32(37)18-16-25-24-14-13-22-19-23(33)15-17-30(22,2)29(24)26(34)20-31(25,32)3/h4,19,24-26,29,34,37H,1,5-18,20-21H2,2-3H3/t24-,25-,26-,29+,30-,31-,32-/m0/s1

InChI Key

ODTBRLYUJAOLAZ-RXBLAQSTSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCCCCCCCC=C)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCCCCCCCC=C)O)C)O

Origin of Product

United States

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